

Undecyl 8-bromooctanoate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Undecyl 8-bromooctanoate*

Cat. No.: *B15551485*

[Get Quote](#)

Disclaimer: Direct and comprehensive safety and toxicological data for **Undecyl 8-bromooctanoate** is not readily available in public databases. This guide has been prepared by extrapolating data from a closely related analogue, Ethyl 8-bromooctanoate. The information herein should be treated as an estimation and used with caution. All handling and safety procedures should be conducted by qualified professionals in a controlled laboratory environment.

This technical guide provides an in-depth overview of the material safety data for **Undecyl 8-bromooctanoate**, with a focus on its physicochemical properties, hazard identification, handling protocols, and potential biological interactions. The data presented is primarily derived from the Material Safety Data Sheet (MSDS) of its ethyl ester analogue.

Physicochemical and Hazard Information

The following tables summarize the key quantitative data available for Ethyl 8-bromooctanoate, which can be used as a proxy for **Undecyl 8-bromooctanoate**.

Table 1: Physical and Chemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₉ BrO ₂
Molecular Weight	251.16 g/mol
Physical State	Liquid
Color	Colorless to Pale Yellow
Boiling Point	267.1 ± 23.0 °C at 760 mmHg
Density	1.2 ± 0.1 g/cm ³
Flash Point	139.5 ± 13.0 °C
Refractive Index	1.463
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C
Solubility	Soluble in DMSO and Ethyl Acetate (Slightly)

Table 2: Hazard Identification and Classification

Hazard Class	GHS Classification	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3 (Respiratory system)	H335: May cause respiratory irritation

Safe Handling and Emergency Protocols

Given the hazardous nature of alkyl bromides, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[\[1\]](#)
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.
- Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, a respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

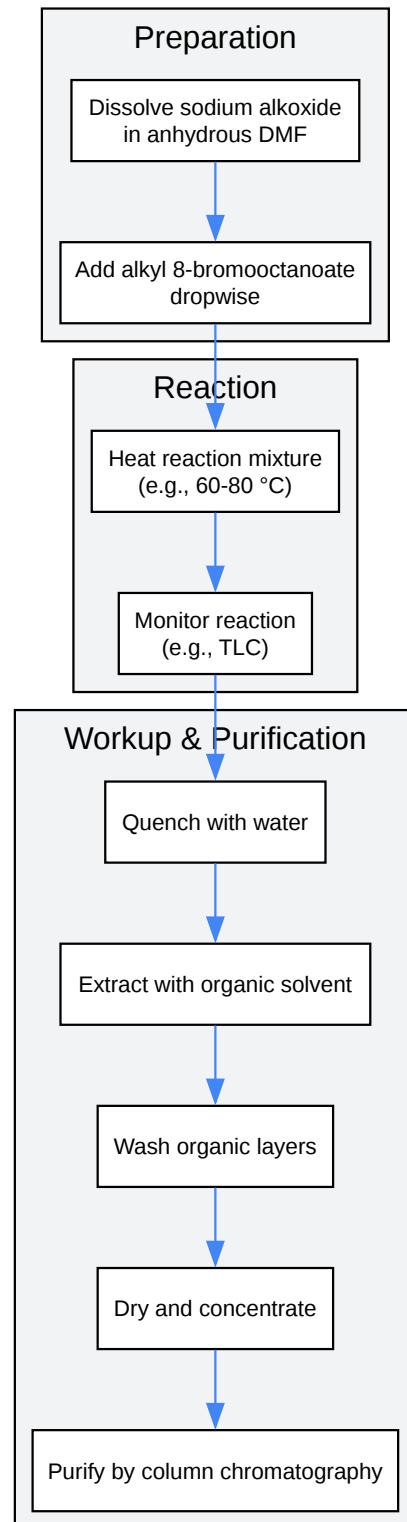
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. If irritation persists, seek medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Undecyl 8-bromoctanoate is primarily used as a reagent in organic synthesis. The following is a representative experimental protocol for a reaction involving a similar alkyl 8-bromoctanoate.

General Synthesis of an Ether via Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from an alkyl 8-bromoctanoate and an alkoxide.


Materials:

- Alkyl 8-bromo octanoate (e.g., Ethyl 8-bromo octanoate)
- Sodium alkoxide (e.g., sodium ethoxide)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Reagents for workup (e.g., water, saturated sodium bicarbonate solution, brine)
- Solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium alkoxide in the anhydrous polar aprotic solvent.
- To this solution, add the alkyl 8-bromo octanoate dropwise at room temperature.
- Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by slowly adding water.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to yield the pure ether.

Williamson Ether Synthesis Workflow

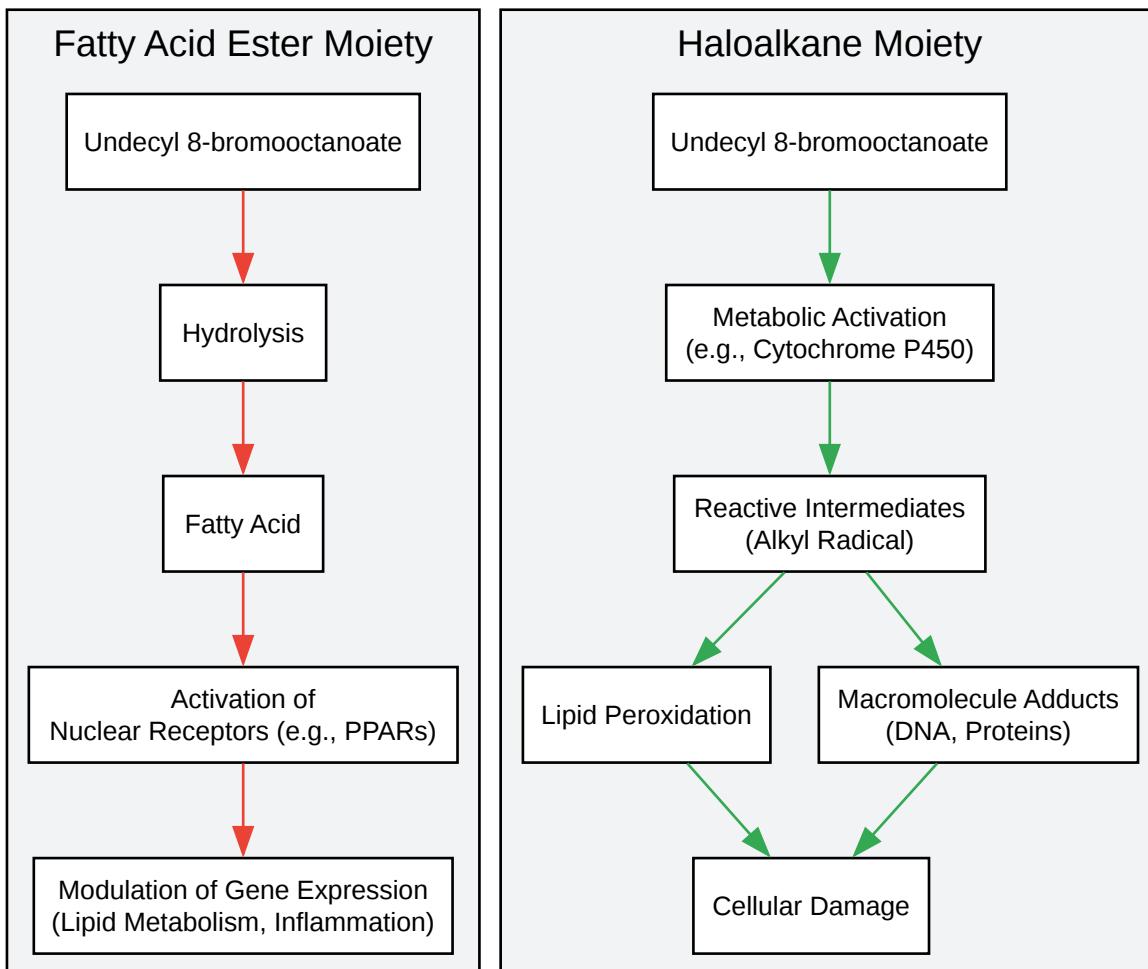
[Click to download full resolution via product page](#)

Caption: A representative workflow for the Williamson ether synthesis.

Potential Biological Interactions and Toxicological Considerations

While specific data for **Undecyl 8-bromooctanoate** is lacking, the biological effects can be inferred from its constituent parts: a fatty acid ester and a haloalkane.

Fatty Acid Ester Component


Fatty acid esters are a broad class of molecules with diverse biological activities. Some have been shown to act as signaling molecules. For instance, certain fatty acid esters can interact with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

Haloalkane Component

The presence of a bromine atom on the alkyl chain introduces significant toxicological concerns. Haloalkanes are known to exert toxic effects, primarily on the central nervous and cardiovascular systems.^[2] The mechanism of toxicity often involves the metabolic activation of the carbon-halogen bond, leading to the formation of reactive intermediates.

For example, carbon tetrachloride, a well-studied haloalkane, is activated by cytochrome P450 enzymes to form a trichloromethyl radical. This radical can initiate lipid peroxidation and bind to cellular macromolecules, leading to cellular damage. While the reactivity of the bromine in **Undecyl 8-bromooctanoate** will differ, a similar potential for bioactivation and subsequent toxicity should be considered.

Hypothetical Bio-interaction Pathways

[Click to download full resolution via product page](#)

Caption: Potential bio-interaction pathways for **Undecyl 8-bromooctanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toxicology of haloalkane propellants and fire extinguishants - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology of Haloalkane Propellants and Fire Extinguishants | Annual Reviews [annualreviews.org]
- To cite this document: BenchChem. [Undecyl 8-bromooctanoate: A Technical Safety and Handling Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551485#undecyl-8-bromooctanoate-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com